Isopropyl 2-propoxyacetate
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Overview
Description
Scientific Research Applications
Enzymatic Kinetic Resolution of Chiral Amines
Isopropyl 2-propoxyacetate has been studied for its effectiveness as an acylating agent in the kinetic resolution of racemic amines. It demonstrated high efficiency and selectivity, showing excellent conversions and enantiomeric excess values in continuous-flow mode kinetic resolutions. This application is significant in the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals (Olah et al., 2018).
Liquid-Liquid Equilibrium Studies
Research on the ternary system of isopropyl acetate, 2-propanol, and glycerol at various temperatures under atmospheric pressure explored the separation of isopropyl acetate and 2-propanol. This study is relevant for industrial applications where the separation of components in a mixture is required, such as in pharmaceutical and chemical manufacturing processes (Li et al., 2016).
Photocatalytic Treatment of Indoor Air
Isopropyl alcohol, also known as this compound, has been the subject of studies focusing on its photocatalytic removal from indoor air. This research is important for improving air quality and reducing health risks associated with volatile organic compounds in indoor environments (Vildozo et al., 2010).
Interface Molecular Structure Studies
The orientation of isopropyl groups in 2-propanol/water mixtures has been studied using vibrational sum frequency spectroscopy. Understanding the molecular orientation at interfaces is vital for the development of materials and processes in various fields, including coatings, adhesives, and pharmaceutical formulations (Kataoka & Cremer, 2006).
Vapor-Liquid Equilibrium of Binary Mixtures
The study of vapor-liquid equilibria of binary mixtures containing isopropyl acetate and alkanols is crucial for processes such as distillation and solvent recovery in the chemical and pharmaceutical industries. It provides essential data for designing and optimizing these processes (Casimiro et al., 2015).
Industrial-Scale Biodegradation Systems
Research on the biodegradation of volatile organics contaminated wastewater, including 2-propanol, in semiconductor manufacturing processes contributes to environmental sustainability. This study offers insights into effective wastewater treatment methods that can be adopted by industries to minimize environmental impact (Hsu et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Isopropyl 2-propoxyacetate is primarily used as an acylating agent . Its primary targets are racemic amines, where it acts as an effective acylating agent for enantiomer selective N-acylation .
Mode of Action
The compound interacts with its targets (racemic amines) through a process known as N-acylation . This process involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a new bond .
Biochemical Pathways
It’s known that the compound plays a crucial role in the kinetic resolution of racemic amines . This process can lead to excellent conversions and enantiomeric excess values .
Result of Action
The primary result of this compound’s action is the selective N-acylation of racemic amines . This leads to excellent conversions and high enantiomeric excess values , which are crucial in the production of enantiomerically pure compounds.
Properties
IUPAC Name |
propan-2-yl 2-propoxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-5-10-6-8(9)11-7(2)3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJFPGLROXMJDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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